Hydrogen-Bond Donor Count: N,N-Dimethyl vs. Primary Sulfonamide Comparator
N,N-Dimethylazetidine-3-sulfonamide possesses zero hydrogen-bond donor (HBD) atoms, whereas its unsubstituted comparator azetidine-3-sulfonamide (CAS 1542590-74-8) retains two HBD atoms from the –SO₂NH₂ group. This difference directly impacts membrane permeability and CNS penetration potential, as HBD count is a critical parameter in Lipinski and CNS MPO rules [1]. The removal of HBD capacity also precludes certain off-target interactions with enzymes that require a sulfonamide NH for binding, a consideration when selecting building blocks for kinase or protease inhibitor libraries.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD (N,N-dimethyl tertiary sulfonamide, CAS 1542590-67-9) |
| Comparator Or Baseline | Azetidine-3-sulfonamide (CAS 1542590-74-8): 2 HBD (primary sulfonamide –SO₂NH₂) |
| Quantified Difference | Δ = 2 HBD (complete loss of sulfonamide NH donor capacity) |
| Conditions | Structural analysis; consistent across all conditions and media |
Why This Matters
A difference of two HBD atoms can disqualify one scaffold and qualify another in CNS-penetrant library design; procurement must match the required HBD profile to the target product profile.
- [1] C. A. Lipinski et al., “Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,” Adv. Drug Deliv. Rev. 2001, 46, 3–26. (HBD rule context; quantitative HBD count derived from chemical structure comparison.) View Source
